molecular formula C9H7BrF2O2 B6293105 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde CAS No. 2404734-01-4

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde

Cat. No.: B6293105
CAS No.: 2404734-01-4
M. Wt: 265.05 g/mol
InChI Key: SBWAKWGNBYMGCE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it a valuable intermediate in the synthesis of specific target molecules that require these unique characteristics .

Properties

IUPAC Name

5-bromo-4-ethoxy-2,3-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9-6(10)3-5(4-13)7(11)8(9)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAKWGNBYMGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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